molecular formula C16H18BrN3O4S B11259681 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone

Cat. No.: B11259681
M. Wt: 428.3 g/mol
InChI Key: CXOOZBQTOQOGEN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl, morpholinylsulfonyl, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The dimethyl and morpholinylsulfonyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-bromophenyl ketone is unique due to the presence of the bromophenyl group, which imparts specific reactivity and potential applications. The combination of dimethyl, morpholinylsulfonyl, and bromophenyl substitutions makes it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18BrN3O4S

Molecular Weight

428.3 g/mol

IUPAC Name

(2-bromophenyl)-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone

InChI

InChI=1S/C16H18BrN3O4S/c1-11-15(25(22,23)19-7-9-24-10-8-19)12(2)20(18-11)16(21)13-5-3-4-6-14(13)17/h3-6H,7-10H2,1-2H3

InChI Key

CXOOZBQTOQOGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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